N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea is a chemical compound with a unique structure that includes a cyclopropane ring, a carbamothioyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and thiols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10ClFN2OS |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H10ClFN2OS/c12-8-5-7(3-4-9(8)13)14-11(17)15-10(16)6-1-2-6/h3-6H,1-2H2,(H2,14,15,16,17) |
InChI Key |
NNHBHBHICWBVRN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
solubility |
2.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.